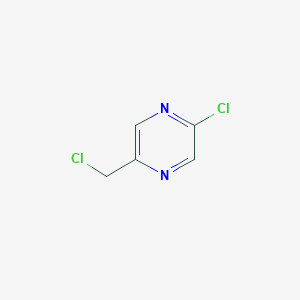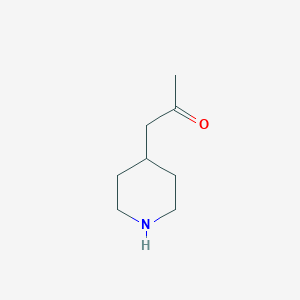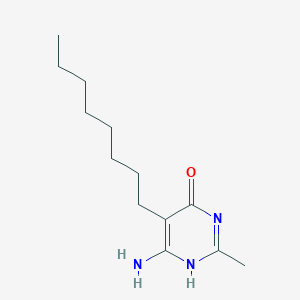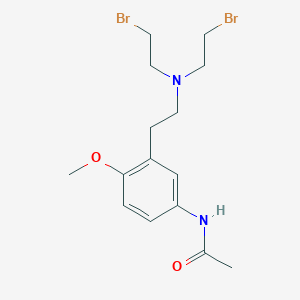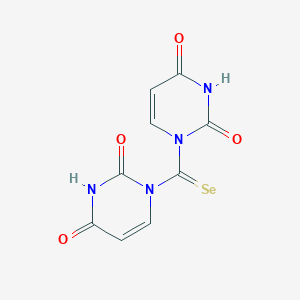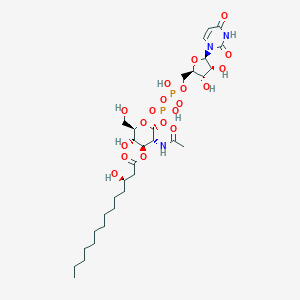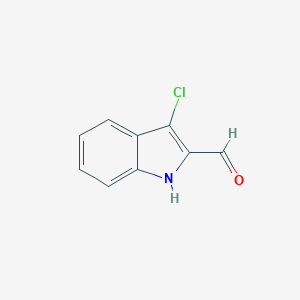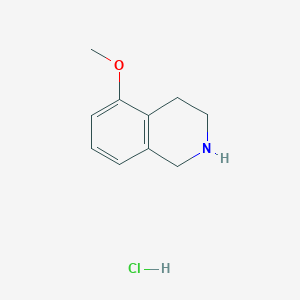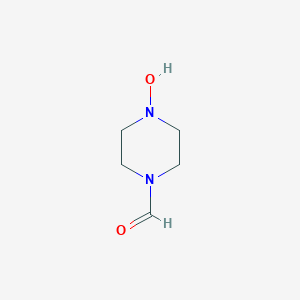
4-Hydroxypiperazine-1-carbaldehyde
Übersicht
Beschreibung
4-Hydroxypiperazine-1-carbaldehyde (HPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HPCA is a heterocyclic compound that contains a piperazine ring with a hydroxyl and a formyl group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde is not well understood. However, it has been suggested that 4-Hydroxypiperazine-1-carbaldehyde may act as a reactive oxygen species scavenger and may have antioxidant properties.
Biochemische Und Physiologische Effekte
4-Hydroxypiperazine-1-carbaldehyde has been shown to have various biochemical and physiological effects. 4-Hydroxypiperazine-1-carbaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial activity. 4-Hydroxypiperazine-1-carbaldehyde has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxypiperazine-1-carbaldehyde has several advantages and limitations in lab experiments. The advantages of 4-Hydroxypiperazine-1-carbaldehyde include its ease of synthesis, stability, and low toxicity. The limitations of 4-Hydroxypiperazine-1-carbaldehyde include its limited solubility in water and its potential to form adducts with other compounds, which may interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for 4-Hydroxypiperazine-1-carbaldehyde research. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. 4-Hydroxypiperazine-1-carbaldehyde may also have potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-Hydroxypiperazine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. 4-Hydroxypiperazine-1-carbaldehyde has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the potential applications of 4-Hydroxypiperazine-1-carbaldehyde in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-Hydroxypiperazine-1-carbaldehyde has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. 4-Hydroxypiperazine-1-carbaldehyde has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. 4-Hydroxypiperazine-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
109142-44-1 |
|---|---|
Produktname |
4-Hydroxypiperazine-1-carbaldehyde |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
4-hydroxypiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2 |
InChI-Schlüssel |
NUVOEAQMIOYUBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)O |
Kanonische SMILES |
C1CN(CCN1C=O)O |
Synonyme |
1-Piperazinecarboxaldehyde,4-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

